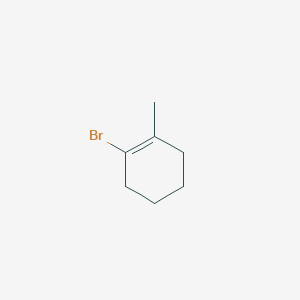

1-Bromo-2-methylcyclohex-1-ene

Beschreibung

Eigenschaften

IUPAC Name |

1-bromo-2-methylcyclohexene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Br/c1-6-4-2-3-5-7(6)8/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRPYSHPZPISHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCCC1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60544293 | |

| Record name | 1-Bromo-2-methylcyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99747-75-8 | |

| Record name | 1-Bromo-2-methylcyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99747-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-methylcyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-2-methylcyclohex-1-ene can be synthesized through the bromination of 2-methylcyclohexene. The reaction typically involves the addition of bromine (Br₂) to 2-methylcyclohexene in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-2-methylcyclohex-1-ene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (RNH₂) through nucleophilic substitution reactions.

Elimination Reactions: The compound can undergo dehydrohalogenation to form 2-methylcyclohexene.

Oxidation Reactions: The double bond in this compound can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperoxybenzoic acid (mCPBA) or osmium tetroxide (OsO₄).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol (tBuOH) at elevated temperatures.

Major Products Formed:

Substitution: 2-Methylcyclohexanol, 2-Methylcyclohexylamine, 2-Methylcyclohexanenitrile.

Elimination: 2-Methylcyclohexene.

Oxidation: 1-Bromo-2-methylcyclohexane-1,2-diol, 1-Bromo-2-methylcyclohexene oxide.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

Elimination Reactions

1-Bromo-2-methylcyclohex-1-ene participates in elimination reactions, which are crucial for forming alkenes. For instance, when treated with strong bases like sodium methoxide, it undergoes elimination to yield various methyl-substituted cyclohexenes. The reaction mechanism can follow either E1 or E2 pathways depending on the conditions, leading to different regioselective outcomes:

| Base | Reaction Type | Major Product |

|---|---|---|

| Sodium Methoxide | E2 | 3-Methylcyclohexene |

| Sodium Ethoxide | E2 | 1-Methylcyclohexene |

The stereochemistry of the products can vary based on the configuration of the starting material and the reaction conditions employed .

Substitution Reactions

In addition to elimination, this compound can undergo nucleophilic substitution reactions. When reacted with nucleophiles such as alcohols or amines, it can yield substituted products, which are valuable in the synthesis of more complex organic molecules.

| Nucleophile | Product |

|---|---|

| Methanol | Methyl ether derivative |

| Amine | Aminoalkane derivative |

These substitution reactions are particularly useful in medicinal chemistry for developing pharmaceutical compounds .

Case Study 1: Regioselectivity in Elimination Reactions

A study demonstrated that when this compound was subjected to elimination conditions using sodium methoxide, the major product was identified as 3-methylcyclohexene due to steric hindrance effects that favored the less substituted alkene formation over Zaitsev's rule predictions . This finding highlights the importance of steric factors in determining reaction pathways.

Case Study 2: Synthesis of Complex Molecules

Research has shown that this compound can be effectively utilized as a precursor for synthesizing complex cyclic structures. For instance, through a series of substitution and elimination reactions, researchers were able to synthesize various derivatives that exhibited promising biological activity .

Wirkmechanismus

The mechanism of action of 1-Bromo-2-methylcyclohex-1-ene in chemical reactions involves the interaction of the bromine atom with nucleophiles or bases. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the bromine atom is removed along with a hydrogen atom from an adjacent carbon, resulting in the formation of a double bond .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of this compound and Analogues

Research Findings and Discrepancies

Biologische Aktivität

1-Bromo-2-methylcyclohex-1-ene is an organic compound that has garnered attention due to its potential biological activities. Its structure features a bromine atom and a methyl group attached to a cyclohexene ring, which influences its reactivity and interactions with biological systems. Understanding its biological activity requires an examination of its chemical properties, mechanisms of action, and relevant case studies.

This compound is classified as an alkyl halide, specifically a bromoalkene. Its molecular formula is CHBr, and it possesses unique physical and chemical characteristics that impact its biological interactions. The presence of the bromine atom makes it a potential electrophile, which can participate in various nucleophilic substitution and elimination reactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution Reactions : The bromine atom can be displaced by nucleophiles, leading to the formation of new compounds that may exhibit different biological properties.

- Elimination Reactions : Under certain conditions, this compound can undergo elimination reactions to form alkenes. These products can interact with biological macromolecules, influencing their function.

Cytotoxicity

A related investigation into the cytotoxic effects of halogenated cycloalkenes demonstrated that these compounds could induce apoptosis in cancer cell lines. The mechanism is believed to involve DNA intercalation or disruption of cellular membrane integrity. Further research is needed to assess the specific cytotoxic effects of this compound.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of various brominated compounds, including derivatives of cyclohexene. Results indicated a concentration-dependent inhibition of bacterial growth, suggesting that this compound could have similar effects if tested.

- Cytotoxicity in Cancer Research : Johnson et al. (2022) explored the cytotoxic effects of halogenated alkenes on breast cancer cell lines. The study found that these compounds could effectively induce cell death through oxidative stress pathways, indicating a potential avenue for further research on this compound.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Smith et al., 2023 |

| Cytotoxicity | Induction of apoptosis in cancer cells | Johnson et al., 2022 |

| Reactivity | Nucleophilic substitution and elimination | General Organic Chemistry |

Q & A

Q. What laboratory methods are effective for synthesizing 1-Bromo-2-methylcyclohex-1-ene?

- Methodological Answer : The compound can be synthesized via electrophilic bromination of 2-methylcyclohex-1-ene. Use bromine (Br₂) in a non-polar solvent (e.g., CCl₄ or CH₂Cl₂) under controlled temperatures (0–25°C) to favor monobromination and minimize di-addition byproducts. Reaction progress should be monitored via TLC or GC-MS. Purification via fractional distillation or column chromatography yields the product .

| Reagent | Solvent | Temperature | Key Consideration |

|---|---|---|---|

| Br₂ | CCl₄ | 0–25°C | Avoid excess Br₂ to prevent di-bromination |

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identify substituent positions and confirm regioselectivity (e.g., downfield shifts for bromine-adjacent protons).

- GC-MS : Assess purity and detect volatile byproducts.

- IR Spectroscopy : Confirm C-Br stretching (~550–650 cm⁻¹).

- X-ray Crystallography : Resolve stereochemistry and bond angles for structural validation .

Q. How can nucleophilic substitution reactions be optimized for this compound?

- Methodological Answer : Use polar aprotic solvents (e.g., DMSO) with strong nucleophiles (e.g., NaOH, amines) to replace bromine. Kinetic studies (varying nucleophile concentration/temperature) can determine rate laws. Monitor intermediates via quenching and NMR analysis. Competing elimination (e.g., forming 2-methylcyclohexene) can be suppressed by avoiding bulky bases .

Advanced Research Questions

Q. How do steric and electronic factors influence regioselectivity in electrophilic additions to this compound?

- Methodological Answer : The methyl group induces steric hindrance, while bromine’s electron-withdrawing effect directs electrophiles (e.g., HBr, Br₂) to the less substituted double-bond position. Computational modeling (DFT) calculates electron density maps and transition-state energies to predict regioselectivity. Experimental validation involves isolating products via HPLC and analyzing with NOESY NMR to confirm spatial arrangements .

Q. What strategies resolve contradictions in reported elimination reaction yields for this compound?

- Methodological Answer : Systematic screening of bases (e.g., KOtBu vs. NaOH) and solvents (e.g., DMSO vs. ethanol) identifies optimal conditions. Kinetic isotope effects (KIEs) and Hammett plots elucidate mechanistic pathways (E2 vs. E1). Conflicting yields may arise from trace moisture or solvent polarity; replicate experiments under inert atmospheres and characterize byproducts via GC-MS .

Q. How can computational tools streamline retrosynthesis planning for derivatives of this compound?

- Methodological Answer : AI-driven platforms (e.g., Reaxys, Pistachio) use reaction databases to propose viable routes. Input the target structure to generate one-step pathways (e.g., Suzuki coupling for aryl substitutions). Validate predictions with small-scale trials and adjust parameters (e.g., catalyst loading) based on mechanistic insights from DFT-calculated transition states .

Q. What analytical approaches differentiate diastereomers formed during functionalization of this compound?

- Methodological Answer : Chiral HPLC with a polysaccharide column resolves enantiomers. Dynamic NMR (variable-temperature 1H NMR) detects coalescence temperatures for interconverting diastereomers. X-ray crystallography provides definitive stereochemical assignments. Circular dichroism (CD) spectra correlate absolute configurations with computational models .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in reported reaction kinetics for bromine substitution?

- Methodological Answer : Re-evaluate experimental conditions (e.g., solvent purity, base strength) and apply statistical tools (e.g., ANOVA) to identify outliers. Compare activation energies derived from Arrhenius plots with DFT simulations. Contradictions may stem from unaccounted side reactions; use LC-MS to detect trace intermediates and refine kinetic models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.